molecular formula C15H28N2O B5218894 1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide

1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide

Cat. No. B5218894
M. Wt: 252.40 g/mol
InChI Key: HOQCKIUZQZMDSN-UHFFFAOYSA-N
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Description

1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide, also known as DMHP, is a synthetic compound that belongs to the family of piperidinecarboxamide derivatives. It is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain and inflammation. DMHP has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of various pain-related conditions.

Mechanism of Action

1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide activates TRPV1 channels by binding to a specific site on the channel. This leads to the influx of calcium ions into the cell, which triggers a cascade of events that ultimately results in the perception of pain and inflammation. 1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide has a higher affinity for TRPV1 channels compared to other known TRPV1 agonists, making it a potent activator of the channel.
Biochemical and Physiological Effects
1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide has been shown to induce a dose-dependent increase in calcium influx in cells expressing TRPV1 channels. This leads to the activation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. 1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide has also been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which further enhances its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide has several advantages as a research tool. Its high potency and selectivity for TRPV1 channels make it a valuable tool for studying the role of TRPV1 channels in pain and inflammation. However, its use in lab experiments is limited by its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide. One area of interest is the development of novel analgesics based on 1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide. Another potential direction is the investigation of the role of TRPV1 channels in other physiological processes, such as thermoregulation and nociceptive signaling. Additionally, the development of more soluble derivatives of 1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide could enhance its usefulness as a research tool.

Synthesis Methods

The synthesis of 1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide involves the reaction of 2,6-dimethyl-5-hepten-1-amine with 3-cyanopyridine-4-carboxylic acid followed by reduction with sodium borohydride. The resulting compound is then treated with piperidine to yield 1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide.

Scientific Research Applications

1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide has been extensively studied for its potential as a therapeutic agent for the treatment of various pain-related conditions. Its ability to activate TRPV1 channels makes it a promising candidate for the development of novel analgesics. 1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide has also been shown to have anti-inflammatory properties, which further enhances its potential as a therapeutic agent.

properties

IUPAC Name

1-(2,6-dimethylhept-5-enyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O/c1-12(2)6-4-7-13(3)10-17-9-5-8-14(11-17)15(16)18/h6,13-14H,4-5,7-11H2,1-3H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQCKIUZQZMDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CN1CCCC(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylhept-5-enyl)piperidine-3-carboxamide

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